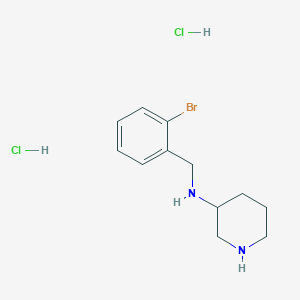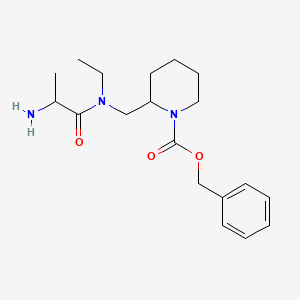
4-bromo-N-cycloheptyl-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-cycloheptyl-1H-pyrrole-2-carboxamide is a chemical compound with the molecular formula C12H17BrN2O and a molecular weight of 285.18 g/mol . It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains a bromine atom at the 4-position and a cycloheptyl group attached to the nitrogen atom of the carboxamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-cycloheptyl-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst like iron(III) chloride.
N-Cycloheptylation: The cycloheptyl group can be introduced by reacting the brominated pyrrole with cycloheptylamine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using the above-mentioned steps, with optimization for yield and purity. This may include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-N-cycloheptyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyrroles can be formed.
Oxidation Products: N-oxides of the pyrrole ring.
Reduction Products: De-brominated pyrrole derivatives.
Aplicaciones Científicas De Investigación
4-bromo-N-cycloheptyl-1H-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-cycloheptyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-1H-pyrrole-2-carboxamide: A simpler derivative without the cycloheptyl group.
4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide: Contains additional bromine and phenyl groups.
4-bromo-1H-pyrrole-2-carbaldehyde: Contains an aldehyde group instead of the carboxamide.
Uniqueness
4-bromo-N-cycloheptyl-1H-pyrrole-2-carboxamide is unique due to the presence of the cycloheptyl group, which can impart distinct steric and electronic properties, potentially leading to unique biological activities and chemical reactivity .
Propiedades
Fórmula molecular |
C12H17BrN2O |
|---|---|
Peso molecular |
285.18 g/mol |
Nombre IUPAC |
4-bromo-N-cycloheptyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C12H17BrN2O/c13-9-7-11(14-8-9)12(16)15-10-5-3-1-2-4-6-10/h7-8,10,14H,1-6H2,(H,15,16) |
Clave InChI |
MIXCWRJBZBEIOS-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)NC(=O)C2=CC(=CN2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(4-Nitrophenyl)methyl]pyrrolidin-3-amine;dihydrochloride](/img/structure/B14775434.png)





![Imidodicarbonic acid, 2-[4-[[(8S)-5,6,7,8-tetrahydro-8-quinolinyl]imino]butyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B14775474.png)
![2-[(4-methoxyphenyl)methoxymethyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B14775481.png)


![6-Methyl-4,7-diazaspiro[2.5]octane;dihydrochloride](/img/structure/B14775495.png)
